Cyclohexanone, 3-(trifluoromethoxy)-
Overview
Description
Cyclohexanone, 3-(trifluoromethoxy)- is an organic compound characterized by a cyclohexanone ring substituted with a trifluoromethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone, 3-(trifluoromethoxy)- can be synthesized through several methods, including the trifluoromethylation of cyclohexanone using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone. The reaction typically involves the use of a strong base, such as potassium tert-butoxide, and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions helps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanone, 3-(trifluoromethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to convert the compound to its corresponding carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Cyclohexanone, 3-(trifluoromethoxy)- can be oxidized to 3-(trifluoromethoxy)cyclohexanecarboxylic acid.
Reduction: The reduction product is 3-(trifluoromethoxy)cyclohexanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 3-(trifluoromethoxy)- has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Cyclohexanone, 3-(trifluoromethoxy)- is similar to other trifluoromethylated cyclohexanones, such as 3-(trifluoromethyl)cyclohexanone and 3-(trifluoromethoxy)cyclohexanol. its unique trifluoromethoxy group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the trifluoromethoxy group enhances the compound's stability and reactivity, making it a valuable tool in organic synthesis and research.
Comparison with Similar Compounds
3-(Trifluoromethyl)cyclohexanone
3-(Trifluoromethoxy)cyclohexanol
3-(Trifluoromethyl)cyclohexanol
3-(Trifluoromethyl)cyclopentanone
This comprehensive overview highlights the significance of Cyclohexanone, 3-(trifluoromethoxy)- in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
3-(trifluoromethoxy)cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPHTFJOLYCIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290844 | |
Record name | Cyclohexanone, 3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231674-23-8 | |
Record name | Cyclohexanone, 3-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2231674-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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